N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide: is a synthetic compound that has garnered attention due to its potential applications in various scientific fields. This compound belongs to the class of tetrahydroquinoline derivatives and is characterized by its unique molecular structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and an ethylbenzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Benzoylation: The tetrahydroquinoline core is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline derivatives.
Substitution: Alkylated sulfonamide derivatives.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide: Differing by the presence of a chlorine atom instead of an ethyl group.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Differing by the presence of an acetamide group instead of an ethylbenzenesulfonamide group.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide: Differing by the presence of a cyano group instead of an ethyl group.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-18-10-13-22(14-11-18)30(28,29)25-21-12-15-23-20(17-21)9-6-16-26(23)24(27)19-7-4-3-5-8-19/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOWGEWWKWRLLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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